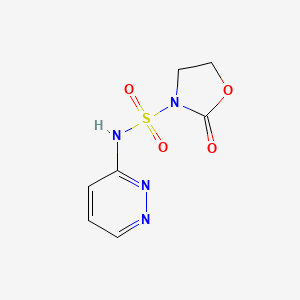
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide is a compound with the molecular formula C7H8N4O4S and a molecular weight of 244.23 . This compound is characterized by the presence of a pyridazine ring, an oxazolidine ring, and a sulfonamide group, making it a unique and versatile molecule in various fields of scientific research .
Preparation Methods
The synthesis of 2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Oxazolidine Ring Formation: The oxazolidine ring is formed by the cyclization of an amino alcohol with a carbonyl compound.
Sulfonamide Group Introduction: The sulfonamide group is introduced by reacting the oxazolidine derivative with a sulfonyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Oxazolidine Derivatives: Compounds with the oxazolidine ring are used in various chemical and biological applications.
Sulfonamide Derivatives: These compounds are known for their antimicrobial properties and are used in the treatment of bacterial infections.
The uniqueness of this compound lies in the combination of these three functional groups, which imparts a wide range of chemical and biological properties .
Biological Activity
2-Oxo-N-(pyridazin-3-YL)oxazolidine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazine ring, an oxazolidine moiety, and a sulfonamide group. These structural components contribute to its biological activity by influencing interactions with biological targets.
| Component | Structure | Role in Activity |
|---|---|---|
| Pyridazine | Pyridazine | Known for diverse biological activities, including antimicrobial properties. |
| Oxazolidine | Oxazolidine | Enhances stability and bioavailability. |
| Sulfonamide group | Sulfonamide | Contributes to antibacterial activity through inhibition of bacterial enzymes. |
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides have been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored:
- Cyclooxygenase Inhibition :
- In Vivo Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the aromatic ring has been linked to increased antibacterial activity .
- Hydrophobicity : The lipophilicity of substituents also plays a role in enhancing membrane permeability, thus improving bioactivity against bacterial cells .
Case Studies
Several studies highlight the effectiveness of similar compounds:
- Kamble et al. Study :
- Malinka et al. Research :
Properties
Molecular Formula |
C7H8N4O4S |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
2-oxo-N-pyridazin-3-yl-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C7H8N4O4S/c12-7-11(4-5-15-7)16(13,14)10-6-2-1-3-8-9-6/h1-3H,4-5H2,(H,9,10) |
InChI Key |
PMANMNHNDBAWTK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)NC2=NN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















